N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride
Description
N-(6-Fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with a fluorine atom at the 6-position, a morpholinoethyl group at the 2-position, and a cinnamamide moiety. Its hydrochloride salt form enhances aqueous solubility, making it pharmaceutically relevant . The compound is supplied by multiple manufacturers globally, including Simcere Pharmaceutical Co., Ltd.
The benzothiazole scaffold is known for its versatility in medicinal chemistry, contributing to antimicrobial, anticancer, and corrosion inhibition properties depending on substituents . The fluorine atom at the 6-position likely enhances metabolic stability and binding affinity through electronegative effects, while the morpholinoethyl group improves solubility via hydrophilic interactions.
Properties
IUPAC Name |
(E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenylprop-2-enamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S.ClH/c23-18-7-8-19-20(16-18)29-22(24-19)26(11-10-25-12-14-28-15-13-25)21(27)9-6-17-4-2-1-3-5-17;/h1-9,16H,10-15H2;1H/b9-6+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIDIBDKWXFFTE-MLBSPLJJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C=CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)/C=C/C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of 6-fluorobenzo[d]thiazole: This can be achieved by reacting 2-aminothiophenol with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the morpholinoethyl group: The 6-fluorobenzo[d]thiazole is then reacted with 2-chloroethylmorpholine in the presence of a suitable base to form the N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl) intermediate.
Formation of cinnamamide backbone: The intermediate is then reacted with cinnamoyl chloride in the presence of a base such as pyridine to form the final product, N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide.
Hydrochloride salt formation: The final product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Key Reaction Steps:
-
Activation of the Carboxylic Acid :
-
Amide Coupling :
-
Salt Formation :
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The amine group in the product is protonated with HCl to yield the hydrochloride salt.
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Reaction Conditions
| Parameter | Traditional Method (EDCI/DMAP) | Enzymatic Method (Lipozyme TL IM) |
|---|---|---|
| Catalyst | EDCI/DMAP | Lipozyme TL IM |
| Solvent | Dichloromethane (DCM) | Ethanol/THF |
| Temperature | Room temperature | 45°C |
| Reaction Time | 24–48 hours | 40 minutes |
| Yield | 39–64% | Up to 91.3% |
| Advantage | Broad substrate compatibility | Environmentally friendly, reusable catalyst |
Diverse methodologies are highlighted in the literature, including traditional organic synthesis and enzymatic approaches . The enzymatic method offers faster reaction times and better yields under mild conditions.
Mechanistic Insights
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Amide Bond Formation :
The reaction proceeds via a two-step mechanism: -
Salt Formation :
Protonation of the amine group with HCl stabilizes the compound and enhances solubility.
Purification and Characterization
-
Purification :
-
Structural Characterization :
Research Findings and Trends
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Efficiency of Enzymatic Methods :
Lipozyme® TL IM in continuous-flow microreactors enables rapid synthesis (40 minutes) with high conversion (91.3%) and minimal waste . -
Structure-Activity Relationships :
Substituent effects (e.g., fluorine in benzo[d]thiazole) influence biological activity, as seen in analogous cinnamamide derivatives . -
Salt Formation Implications :
Hydrochloride salts improve solubility and
Scientific Research Applications
The compound exhibits a range of biological activities that make it a valuable candidate for drug development:
- Anticancer Properties : Research indicates that benzothiazole derivatives, including this compound, show promising anticancer activity. Studies have demonstrated that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds similar to N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride have been tested against various cancer cell lines, showing IC50 values in the low micromolar range.
- Antibacterial Activity : The compound has also been evaluated for its antibacterial properties. Preliminary studies suggest that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) reported for similar compounds range from 10 to 100 µg/mL against common pathogens like Escherichia coli and Staphylococcus aureus.
- Antifungal Activity : Some derivatives of benzothiazole have shown antifungal properties as well, indicating potential applications in treating fungal infections.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited tumor growth in xenograft models of breast cancer. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
- Antibacterial Efficacy Research : Another research effort focused on evaluating the antibacterial effectiveness of this compound against clinical isolates of Staphylococcus aureus. Results indicated that it reduced bacterial viability significantly compared to control groups, suggesting its potential as a novel antibacterial agent.
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Comparison of Fluoro-Substituted Analogs
Trifluoromethyl-Substituted Benzothiazole Derivatives
European Patent EP3348550A1 describes N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide and related compounds . Compared to the target compound:
- Trifluoromethyl (CF₃) vs.
- Pharmacophore Differences: The target compound’s cinnamamide group enables extended conjugation for π-π interactions, whereas phenylacetamide derivatives prioritize simpler hydrophobic binding.
- Salt Forms: The hydrochloride salt of the target compound enhances solubility over neutral trifluoromethyl analogs, which may require formulation adjustments for bioavailability.
Table 2: Trifluoromethyl vs. Fluoro Derivatives
Amino-Substituted Benzothiazole Corrosion Inhibitors
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB) and 2,6-diamino-benzothiazole are corrosion inhibitors . Contrasts with the target compound include:
- Amino vs. Fluoro Groups: The amino group in ABTB facilitates hydrogen bonding with metal surfaces, enhancing corrosion inhibition. In contrast, the fluorine atom in the target compound likely prioritizes metabolic stability for biological applications.
- Morpholinoethyl vs. Benzamide: The morpholinoethyl group in the target compound introduces a tertiary amine for solubility, whereas ABTB’s benzamide group focuses on planar adsorption to metal substrates.
Computational Insights from DFT Studies
A study on Z-N'-(benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide employed density functional theory (DFT) to analyze electronic properties and reaction mechanisms . Key inferences for the target compound:
- Fluorine’s electron-withdrawing effect could stabilize the benzothiazole ring, reducing susceptibility to enzymatic degradation.
Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 479.0 g/mol. The compound features a unique combination of a benzothiazole moiety, a morpholinoethyl group, and a cinnamide structure, which may enhance its biological activity through specific interactions with biological targets.
Antitumor Activity
Research indicates that compounds with similar structural motifs to this compound exhibit significant antitumor properties. For instance, studies on benzothiazole derivatives have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound 1 | A549 (Lung) | 2.12 ± 0.21 | High |
| Compound 2 | HCC827 (Lung) | 5.13 ± 0.97 | Moderate |
| Compound 3 | NCI-H358 (Lung) | 0.85 ± 0.05 | High |
These findings suggest that the compound can inhibit cell proliferation effectively, particularly in lung cancer models, indicating its potential as an anticancer agent .
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated. In vitro tests against Gram-positive and Gram-negative bacteria have demonstrated its effectiveness:
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
The compound exhibited notable antibacterial activity, which is significant for developing new antimicrobial agents .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Cell Cycle Regulation : The compound interacts with proteins involved in cell cycle control, such as p53 and Bcl-2, promoting apoptosis in cancer cells.
- DNA Interaction : Research indicates that similar benzothiazole derivatives bind to DNA, influencing transcription and replication processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis through mitochondrial pathways .
Case Studies and Comparative Analysis
Several studies have reported on the biological activities of benzothiazole derivatives similar to this compound:
- Benzothiazole Derivatives : Compounds like N-(4-Fluorobenzo[d]thiazol-2-yl)-N-(morpholinoethyl)acetamide have shown antimicrobial properties comparable to those of the target compound .
- Anticancer Studies : In a comparative study involving various benzothiazole derivatives, those with fluorine substitutions demonstrated enhanced selectivity and potency against specific cancer cell lines .
Q & A
Q. What are the standard synthetic routes for N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride?
The compound is typically synthesized via multi-step coupling reactions. A common approach involves:
- Step 1: Reacting 6-fluorobenzo[d]thiazol-2-amine with a cinnamoyl chloride derivative to form the cinnamamide intermediate.
- Step 2: Introducing the morpholinoethyl group via nucleophilic substitution, often using 4-(2-chloroethyl)morpholine hydrochloride under reflux in anhydrous tetrahydrofuran (THF) .
- Step 3: Acidic workup to isolate the hydrochloride salt. Yields range from 21% to 65%, depending on reaction conditions and purification methods .
Key Data:
| Parameter | Typical Value | Source |
|---|---|---|
| Reaction Temperature | 60–80°C (reflux) | |
| Solvent | Anhydrous THF | |
| Yield Range | 21–65% |
Q. Which spectroscopic methods are most effective for characterizing this compound?
Structural validation relies on:
- 1H/13C NMR: Confirms substituent integration and electronic environments. For example, the 6-fluorobenzo[d]thiazole moiety shows characteristic aromatic proton shifts at δ 7.2–8.1 ppm and a fluorine-coupled carbon signal at ~160 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ observed at m/z 445.9 for analogs) .
- HPLC: Assesses purity (>95% for research-grade material) with retention times (RT) between 3.05–4.85 minutes under reverse-phase conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
Yield optimization strategies include:
- Catalyst Screening: Using triethylamine or DMAP to enhance nucleophilic substitution efficiency .
- Solvent Effects: Substituting THF with polar aprotic solvents (e.g., DMF) improves solubility of intermediates .
- Temperature Control: Lowering reaction temperatures (e.g., 40°C) reduces side reactions like hydrolysis of the morpholinoethyl group .
Case Study: A 33% yield improvement was achieved by switching from THF to DMF in a morpholinoethyl coupling step, attributed to better solubility of the cinnamamide intermediate .
Q. How do structural modifications (e.g., fluorination) impact biological activity?
Fluorine substitution at the 6-position of the benzothiazole ring enhances metabolic stability and target binding. For example:
- HDAC4 Inhibition: Fluorinated analogs (e.g., GB33) showed IC50 values of 0.8 µM compared to 2.1 µM for non-fluorinated derivatives, likely due to increased electronegativity and hydrophobic interactions .
- Anti-inflammatory Activity: Fluorine improves potency by ~30% in COX-2 inhibition assays compared to chloro or nitro substituents .
Q. How can computational modeling predict this compound’s interactions with biological targets?
- Density Functional Theory (DFT): Used to calculate charge distribution and frontier molecular orbitals, predicting reactivity with HDAC4’s zinc-binding domain .
- Molecular Docking: Identifies binding poses in HDAC4’s active site, with fluorobenzothiazole occupying a hydrophobic pocket and the morpholinoethyl group forming hydrogen bonds with Asp-101 .
Example: Docking scores (GoldScore) for fluorinated derivatives averaged 65.2 vs. 58.7 for non-fluorinated analogs, aligning with experimental IC50 trends .
Q. How to address discrepancies in reported biological activities across studies?
Contradictions often arise from:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native HDAC4) .
- Structural Analog Confusion: Misassignment of substituent positions (e.g., 6-fluoro vs. 5-fluoro isomers) can skew data. Rigorous NMR analysis is critical .
- Solubility Issues: Poor aqueous solubility may lead to underestimated in vitro activity. Use of DMSO stock solutions >10 mM is recommended .
Methodological Tables
Table 1: Comparative Yields for Morpholinoethyl Derivatives
| Compound | Yield (%) | Solvent | Catalyst | Source |
|---|---|---|---|---|
| Analog with 2-chloroethyl | 33 | THF | Triethylamine | |
| Analog with 4-methylbenzyl | 58 | DMF | DMAP |
Table 2: Biological Activity of Fluorinated vs. Non-Fluorinated Analogs
| Compound | Target | IC50 (µM) | Assay Type | Source |
|---|---|---|---|---|
| GB33 (6-fluoro) | HDAC4 | 0.8 | Fluorescence | |
| Non-fluorinated analog | HDAC4 | 2.1 | Fluorescence |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
